4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 159423-67-3
VCID: VC5417093
InChI: InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19)
SMILES: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C15H17NO3
Molecular Weight: 259.305

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

CAS No.: 159423-67-3

Cat. No.: VC5417093

Molecular Formula: C15H17NO3

Molecular Weight: 259.305

* For research use only. Not for human or veterinary use.

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid - 159423-67-3

Specification

CAS No. 159423-67-3
Molecular Formula C15H17NO3
Molecular Weight 259.305
IUPAC Name 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid
Standard InChI InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19)
Standard InChI Key WNJHINAPRRROPW-UHFFFAOYSA-N
SMILES CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure integrates a benzoic acid group (C6H4COOH\text{C}_6\text{H}_4\text{COOH}) with a 5,5-dimethyl-3-oxocyclohex-1-enylamine substituent. The cyclohexene ring adopts a distorted half-chair conformation, as confirmed by X-ray crystallography . Key structural features include:

  • Cyclohexenone Ring: The 5,5-dimethyl-3-oxocyclohex-1-enyl group introduces steric hindrance and electronic effects due to the ketone oxygen and methyl substituents, influencing reactivity and intermolecular interactions .

  • Amino Linkage: The amino group (-NH-) bridges the cyclohexenone and benzoic acid moieties, enabling hydrogen bonding and coordination with metal ions .

  • Benzoic Acid Functionality: The carboxylic acid group (-COOH\text{-COOH}) enhances solubility in polar solvents and facilitates salt formation or esterification .

Spectroscopic and Crystallographic Data

  • FT-IR Spectroscopy: Stretching vibrations at 1681 cm1^{-1} (C=O ketone) and 1616 cm1^{-1} (C=O benzoic acid) confirm the presence of carbonyl groups . The N-H stretching band appears at 3251 cm1^{-1}, indicative of secondary amine bonding .

  • NMR Analysis: 1H^1\text{H}-NMR signals for the cyclohexenone methyl groups resonate at δ 1.10–1.30 ppm, while aromatic protons from the benzoic acid moiety appear at δ 7.80–8.20 ppm .

  • Crystal Structure: The cyclohexene ring exhibits puckering parameters Q=0.4561A˚Q = 0.4561 \, \text{Å}, Θ=52.5\Theta = 52.5^\circ, and ϕ=210.9\phi = 210.9^\circ, with a dihedral angle of 46.18° relative to the benzene ring .

Synthesis and Derivative Formation

Synthetic Pathways

The compound is synthesized via a two-step procedure:

  • Formation of the Cyclohexenone Intermediate: 5,5-Dimethylcyclohexane-1,3-dione (dimedone) reacts with aniline derivatives under reflux conditions to yield the enaminone intermediate .

  • Sulfonation or Carboxylation: The intermediate undergoes sulfonation or carboxylation with chlorosulfonic acid or benzoic acid derivatives, respectively, to introduce the sulfonamide or carboxylic acid group .

Example Reaction:

Dimedone+4-Aminobenzoic AcidEthanol, Reflux4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic Acid\text{Dimedone} + \text{4-Aminobenzoic Acid} \xrightarrow{\text{Ethanol, Reflux}} \text{4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic Acid}

Metal Complexation

The compound’s amino and carboxylate groups enable coordination with transition metals, forming complexes with potential catalytic and therapeutic applications. For instance:

  • Cobalt(II) Complex: K2[Co(L1)(Q)Cl2]\text{K}_2[\text{Co(L}_1)(\text{Q})\text{Cl}_2] exhibits octahedral geometry, with the ligand acting as a tridentate donor via the amine nitrogen, ketone oxygen, and carboxylate oxygen .

  • Palladium(II) Complex: Square planar complexes demonstrate enhanced antibacterial activity compared to the free ligand, attributed to increased lipophilicity and electron delocalization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water due to the hydrophobic cyclohexenone ring .

  • Thermal Stability: Decomposes above 200°C without melting, as observed in thermogravimetric analysis (TGA) .

Comparative Analysis of Analogues

Structural modifications significantly alter physicochemical and biological profiles:

CompoundStructural VariationKey Properties
4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acidAdditional methylene groupEnhanced lipophilicity (logP+0.7\log P +0.7)
2-(3-Oxocyclohexanoyl)benzoic acidLack of dimethyl substitutionReduced steric hindrance
4-(Aminomethyl)benzoic acidSimplified amine substituentHigher aqueous solubility

Biological Activity and Applications

Antimicrobial Properties

The compound and its metal complexes exhibit variable activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans) .

Table 1: Inhibition Zone Diameters (mm) at 102^{-2} M Concentration

ComplexS. aureusE. coliC. albicans
Free Ligand121410
Co(II)\text{Co(II)}181614
Pd(II)\text{Pd(II)}222018
Pt(IV)\text{Pt(IV)}151213

Enhanced activity in metal complexes correlates with increased lipophilicity and electron delocalization, facilitating membrane penetration .

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